Euglobal G1 Euglobal G1 Euglobal G1 is a natural product found in Eucalyptus grandis with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1854844
InChI: InChI=1S/C23H30O5/c1-11(2)6-16(25)18-20(27)15(10-24)19(26)14-8-13-7-12-9-17(22(12,3)4)23(13,5)28-21(14)18/h10-13,17,26-27H,6-9H2,1-5H3/t12-,13+,17+,23-/m0/s1
SMILES:
Molecular Formula: C23H30O5
Molecular Weight: 386.5 g/mol

Euglobal G1

CAS No.:

Cat. No.: VC1854844

Molecular Formula: C23H30O5

Molecular Weight: 386.5 g/mol

* For research use only. Not for human or veterinary use.

Euglobal G1 -

Specification

Molecular Formula C23H30O5
Molecular Weight 386.5 g/mol
IUPAC Name (1R,2S,11R,13S)-6,8-dihydroxy-2,14,14-trimethyl-5-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-7-carbaldehyde
Standard InChI InChI=1S/C23H30O5/c1-11(2)6-16(25)18-20(27)15(10-24)19(26)14-8-13-7-12-9-17(22(12,3)4)23(13,5)28-21(14)18/h10-13,17,26-27H,6-9H2,1-5H3/t12-,13+,17+,23-/m0/s1
Standard InChI Key SFBXDLHLJDQOFR-UTNBYVNNSA-N
Isomeric SMILES CC(C)CC(=O)C1=C2C(=C(C(=C1O)C=O)O)C[C@H]3C[C@H]4C[C@@H]([C@]3(O2)C)C4(C)C
Canonical SMILES CC(C)CC(=O)C1=C2C(=C(C(=C1O)C=O)O)CC3CC4CC(C4(C)C)C3(O2)C

Introduction

Chemical Structure and Properties

Euglobal G1 possesses a complex molecular structure with the chemical formula C23H30O5 and a molecular weight of 386.5 g/mol. Its full IUPAC name is (1R,2S,11R,13S)-6,8-dihydroxy-2,14,14-trimethyl-5-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-7-carbaldehyde, reflecting its intricate molecular architecture. The compound contains multiple functional groups, including hydroxyl groups and a carbaldehyde moiety, which contribute to its chemical reactivity and biological interactions.

The structural features of Euglobal G1 include:

Physical and Chemical Properties

PropertyValue
Molecular FormulaC23H30O5
Molecular Weight386.5 g/mol
Standard InChIKeySFBXDLHLJDQOFR-UTNBYVNNSA-N
Physical StateNot specified in sources
Functional GroupsHydroxyl, carbonyl, aldehyde
Structural FeaturesChroman skeleton fused to a terpene unit

The molecular architecture of Euglobal G1 is characterized by its phloroglucinol core, which is a derivative of jensenone, forming a chroman skeleton with a fused terpene unit . This arrangement creates a unique three-dimensional structure that plays a crucial role in the compound's biological activity. The positioning of functional groups, particularly the acyl chains, appears to be critical for its anticancer properties, as demonstrated through comparative studies with structurally similar compounds .

Synthesis Methods

Electrochemical Synthesis

Researchers have successfully synthesized Euglobal G1 using electrochemical methods, which represent an innovative approach to accessing this complex natural product. The electrochemical synthesis involves a key cycloaddition reaction between in situ generated quinomethanes and terpenes . This critical reaction is performed on the surface of a PTFE-fibre coated electrode using 2,3-dichloro-5,6-dicyano-p-hydroquinone (DDQH2) as a redox mediator .

The electrochemical synthesis method offers several advantages:

  • It enables the biomimetic generation and cycloaddition of unstable quinomethanes through selective oxidation of cresol derivatives .

  • The approach mimics natural biosynthetic pathways, potentially leading to more efficient production of the compound.

  • The method allows for controlled reactions of intermediates that might otherwise be too unstable for conventional synthesis approaches.

The successful synthesis of Euglobal G1 alongside five other natural euglobals (Euglobal G2, G3, G4, T1, and IIc) demonstrates the versatility and effectiveness of electrochemical methods for accessing this family of compounds . This synthetic pathway provides researchers with a viable means to produce Euglobal G1 for further studies and potential applications.

Key Reaction Steps

The synthesis pathway includes several critical steps:

  • Selective oxidation of cresol derivatives to generate reactive quinomethane intermediates

  • Cycloaddition between the generated quinomethanes and appropriate terpene units

  • Formation of the characteristic chroman skeleton fused to the terpene component

  • Incorporation of specific functional groups to complete the molecular structure

The controlled environment provided by the PTFE-fibre coated electrode surface is crucial for the success of these reactions, particularly for managing the reactivity of unstable intermediates .

Biological Activity and Anticancer Properties

Predicted Molecular Targets

Computational models have identified several potential molecular targets for Euglobal G1, which may contribute to its biological activities:

Predicted TargetPotential Function
DNA-(apurinic or apyrimidinic site) lyaseDNA repair enzyme
Nuclear factor NF-kappa-B p105 subunitTranscription factor involved in immune response and inflammation
Cyclooxygenase-1Enzyme involved in prostaglandin biosynthesis

Computational Studies and Structure-Activity Relationship

Computational Approaches

Researchers have employed various computational methods to study Euglobal G1's molecular properties and structure-activity relationships. These studies have been conducted at multiple levels of theory:

  • In vacuo studies using:

    • HF/6-31G(d,p)

    • DFT/B3LYP/6-31+G(d,p)

    • MP2/HF/6-31G(d,p)

  • Solution studies using:

    • DFT/B3LYP/6-31+G(d,p) with the PCM model in three solvents:

      • Chloroform

      • Acetonitrile

      • Water

Research Applications and Future Perspectives

Future Research Directions

Several promising avenues for future research on Euglobal G1 include:

  • Detailed mechanistic studies to elucidate the precise molecular pathways through which Euglobal G1 exerts its anticancer effects

  • Optimization of synthesis methods to improve yield and scalability

  • Investigation of potential synergistic effects with established cancer treatments

  • Exploration of structure-activity relationships through the synthesis and testing of structural analogs

  • Evaluation of pharmacokinetic properties to assess the compound's potential for drug development

These research directions could significantly advance our understanding of Euglobal G1 and its potential applications in cancer treatment and other therapeutic areas.

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